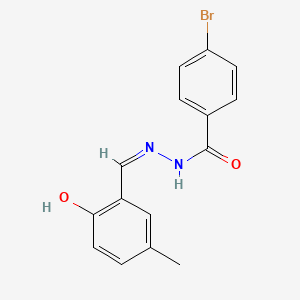![molecular formula C20H22FNO3 B6086598 4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6086598.png)
4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMPM and is a morpholine-based derivative of a propanoyl compound. The following paper will discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
作用機序
The mechanism of action of FMPM involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory cytokines. FMPM also inhibits the activation of microglial cells, which are responsible for the production of inflammatory mediators in the central nervous system. FMPM has been shown to have a high binding affinity for the COX enzyme, which makes it a potent inhibitor of this enzyme.
Biochemical and Physiological Effects:
FMPM has been found to have significant biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases. FMPM has also been found to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. Additionally, FMPM has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
実験室実験の利点と制限
FMPM has several advantages and limitations for lab experiments. The advantages of FMPM include its potent anti-inflammatory, analgesic, and anticonvulsant properties, which make it a potential candidate for the treatment of various diseases. Additionally, FMPM has a high binding affinity for the COX enzyme, which makes it a potent inhibitor of this enzyme. The limitations of FMPM include its potential toxicity and the lack of information regarding its long-term effects.
将来の方向性
There are several future directions for the research on FMPM. One potential direction is the development of FMPM-based drugs for the treatment of various inflammatory and neurodegenerative diseases. Another potential direction is the investigation of the long-term effects of FMPM on the human body. Additionally, further research is needed to determine the optimal dosage and administration of FMPM for the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for FMPM is also a potential future direction for research.
合成法
The synthesis of FMPM involves the reaction between 4-fluorophenylpropanoic acid, 4-methoxyphenylpropanoic acid, and morpholine. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form FMPM. The reaction is performed under anhydrous conditions and requires careful monitoring of the reaction progress to obtain a high yield of the desired product.
科学的研究の応用
FMPM has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. FMPM has been shown to be effective in reducing the production of pro-inflammatory cytokines and inhibiting the activation of microglial cells. These properties make FMPM a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
特性
IUPAC Name |
3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-18-8-4-16(5-9-18)19(15-2-6-17(21)7-3-15)14-20(23)22-10-12-25-13-11-22/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPBHQNFRBPGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N2CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-hydroxyethyl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086522.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B6086528.png)
![4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B6086536.png)
![1-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6086542.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6086543.png)

![N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6086549.png)
![2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6086556.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6086563.png)
![4-{5-[(pyridin-4-ylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B6086568.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B6086581.png)
![5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone](/img/structure/B6086582.png)
![1-(2,2-dimethylpropyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6086584.png)
![8-bromo-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6086610.png)